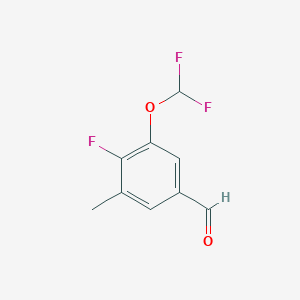

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde

CAS No.: 2090318-51-5

Cat. No.: VC11672490

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090318-51-5 |

|---|---|

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde |

| Standard InChI | InChI=1S/C9H7F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-4,9H,1H3 |

| Standard InChI Key | OQJPHZWUIWDNOB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1F)OC(F)F)C=O |

| Canonical SMILES | CC1=CC(=CC(=C1F)OC(F)F)C=O |

Introduction

Chemical Identity and Structural Features

The IUPAC name 3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde systematically describes its substituent arrangement. The compound’s canonical SMILES string, CC1=CC(=CC(=C1F)OC(F)F)C=O, encodes its topology: a methyl group at position 5, fluorine at position 4, and a difluoromethoxy group at position 3, with the aldehyde functional group at position 1. The presence of electronegative fluorine atoms and the electron-withdrawing aldehyde group influences its reactivity, particularly in nucleophilic aromatic substitution and condensation reactions.

Key molecular descriptors include:

-

Exact Mass: 204.04 g/mol (calculated from isotopic composition)

-

LogP: Estimated at 2.75, indicating moderate lipophilicity .

-

Topological Polar Surface Area (TPSA): 26.3 Ų, suggesting limited hydrogen-bonding capacity .

The Standard InChIKey OQJPHZWUIWDNOB-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional features, enabling precise database searches.

Synthesis and Reaction Pathways

Core Synthetic Strategies

A patented method for analogous difluoromethoxybenzaldehydes involves formylation of substituted toluene derivatives via the Gattermann–Koch reaction, employing hydrogen fluoride and carbon monoxide under high pressure . For 3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde, a plausible route starts with 4-fluoro-3-hydroxy-5-methylbenzaldehyde, which undergoes difluoromethylation using chlorodifluoromethane (ClCF₂H) in the presence of a base such as potassium carbonate.

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s fluorine-rich structure enhances metabolic stability and membrane permeability, making it valuable in drug discovery. It has been employed as a building block for:

-

Kinase Inhibitors: The difluoromethoxy group improves binding affinity to ATP pockets in kinases .

-

Anti-inflammatory Agents: Aldehyde derivatives modulate COX-2 activity through covalent binding .

Fluorescent Probes

Functionalization at the aldehyde position with hydrazine derivatives yields Schiff base ligands for metal-ion detection. For instance, coordination with Zn²⁺ produces fluorescent complexes used in cellular imaging .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 7.71–8.10 (m, 3H, Ar-H), 2.38 (s, 3H, CH₃).

-

¹³C NMR: δ 191.2 (CHO), 153.7 (d, J = 249 Hz, C-F), 120.4 (q, J = 256 Hz, OCF₂).

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F).

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile-water) achieves baseline separation with a retention time of 7.01 minutes under gradient elution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume